2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1190316-28-9
VCID: VC8214905
InChI: InChI=1S/C8H6N2O2/c11-4-5-1-2-9-8-6(5)3-7(12)10-8/h1-2,4H,3H2,(H,9,10,12)
SMILES: C1C2=C(C=CN=C2NC1=O)C=O
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

CAS No.: 1190316-28-9

Cat. No.: VC8214905

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde - 1190316-28-9

Specification

CAS No. 1190316-28-9
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbaldehyde
Standard InChI InChI=1S/C8H6N2O2/c11-4-5-1-2-9-8-6(5)3-7(12)10-8/h1-2,4H,3H2,(H,9,10,12)
Standard InChI Key HLODPUSNKKAZMO-UHFFFAOYSA-N
SMILES C1C2=C(C=CN=C2NC1=O)C=O
Canonical SMILES C1C2=C(C=CN=C2NC1=O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde (CAS 1190320-26-3) features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. The pyrrole component is partially hydrogenated at positions 2 and 3, introducing a ketone group at C2 (2-oxo) and reducing aromaticity in this region. A formyl (-CHO) substituent occupies position 4 of the pyridine ring (Figure 1) .

The molecular formula is C₈H₅N₃O, corresponding to a molecular weight of 159.15 g/mol. Computational models predict a planar configuration for the pyridine ring, while the dihydropyrrole segment adopts a slightly puckered conformation .

Spectroscopic Characteristics

While experimental spectral data for this specific compound remain unpublished, analogous pyrrolopyridine derivatives provide insights:

  • IR Spectroscopy: Expected absorption bands include a strong C=O stretch (~1700 cm⁻¹) for the 2-oxo group and an aldehyde C=O stretch (~2820 cm⁻¹ and ~2720 cm⁻¹ for Fermi resonance) .

  • NMR: The aldehyde proton typically resonates as a singlet near δ 9.8–10.2 ppm in ¹H NMR, while the 2-oxo group’s carbonyl carbon appears at δ 190–200 ppm in ¹³C NMR .

Physicochemical Properties

Key properties derived from computational models and structural analogs include:

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
LogP (Partition Coefficient)Estimated 1.2 ± 0.3
Melting PointNot experimentally determined
StabilitySensitive to strong acids/bases; aldehyde group prone to oxidation

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s structure suggests two primary disconnections (Figure 2):

  • Aldehyde Introduction: Late-stage formylation of a preassembled pyrrolopyridine core.

  • Cyclization Strategies: Construction of the bicyclic system from acyclic precursors bearing aldehyde functionality.

Reported Synthetic Routes

Although no direct synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde has been published, analogous methodologies from literature provide viable pathways:

Vilsmeier-Haack Formylation

This method, used for introducing aldehyde groups onto electron-rich heterocycles , could functionalize a 4-unsubstituted pyrrolopyridine precursor. For example:

  • Precursor Synthesis: 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is prepared via cyclocondensation of aminopyrrole derivatives with keto-esters .

  • Formylation: Treatment with POCl₃/DMF at 0–5°C yields the 4-carbaldehyde derivative .

One-Pot Cyclocondensation

Adapting the one-pot strategy from , which constructs pyrrolo[3,4-b]pyridin-5-ones, a modified approach could employ:

  • Condensation: Reacting a β-ketoamide with a primary amine under acidic conditions to form an enaminone intermediate.

  • Cyclization: Intramolecular attack of the enamine nitrogen onto a carbonyl group, followed by oxidation to introduce the aldehyde .

Future Research Directions

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for accessing chiral derivatives.

  • Continuous Flow Chemistry: Improve yield and safety of formylation steps .

Biological Screening

  • Kinase Profiling: Evaluate inhibition against FGFR1–4 and VEGFR families.

  • PROTAC Development: Utilize the aldehyde for conjugating E3 ligase ligands to degrade oncogenic targets .

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